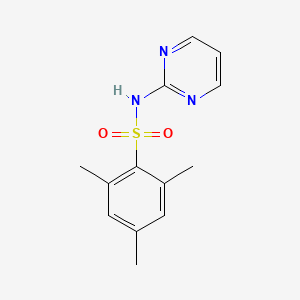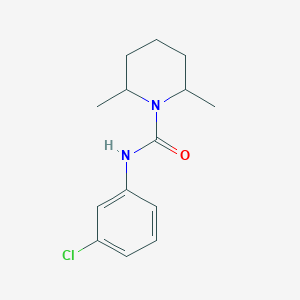
2,4,6-trimethyl-N-2-pyrimidinylbenzenesulfonamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,4,6-trimethyl-N-2-pyrimidinylbenzenesulfonamide (TPS) is a sulfonamide derivative that has been extensively used in scientific research. It is a potent inhibitor of carbonic anhydrase (CA) enzymes, which are involved in various physiological processes such as acid-base balance, ion transport, and bone resorption. TPS has been found to have significant biochemical and physiological effects, making it a valuable tool for studying the role of CA enzymes in different biological systems.
作用機序
The mechanism of action of 2,4,6-trimethyl-N-2-pyrimidinylbenzenesulfonamide involves the inhibition of CA enzymes by binding to the active site of the enzyme. This leads to a decrease in the production of bicarbonate ions, which are essential for various physiological processes such as acid-base balance and ion transport. The inhibition of CA enzymes by 2,4,6-trimethyl-N-2-pyrimidinylbenzenesulfonamide has been found to have significant biochemical and physiological effects, making it a valuable tool for studying the role of CA enzymes in different biological systems.
Biochemical and Physiological Effects:
2,4,6-trimethyl-N-2-pyrimidinylbenzenesulfonamide has been found to have significant biochemical and physiological effects, including the inhibition of tumor growth, bone resorption, and cerebral edema. It has also been shown to have anti-inflammatory and antioxidant properties, making it a potential therapeutic agent for various diseases. 2,4,6-trimethyl-N-2-pyrimidinylbenzenesulfonamide has been found to be well-tolerated in laboratory experiments, with no significant adverse effects reported.
実験室実験の利点と制限
The advantages of using 2,4,6-trimethyl-N-2-pyrimidinylbenzenesulfonamide in laboratory experiments include its potency as a CA inhibitor, its well-established mechanism of action, and its ability to inhibit various CA isoforms. The limitations of using 2,4,6-trimethyl-N-2-pyrimidinylbenzenesulfonamide in laboratory experiments include its limited solubility in water and its potential for off-target effects.
将来の方向性
There are several future directions for the use of 2,4,6-trimethyl-N-2-pyrimidinylbenzenesulfonamide in scientific research. One direction is the development of 2,4,6-trimethyl-N-2-pyrimidinylbenzenesulfonamide derivatives with improved solubility and selectivity for specific CA isoforms. Another direction is the investigation of the role of CA enzymes in different disease states and the potential use of 2,4,6-trimethyl-N-2-pyrimidinylbenzenesulfonamide as a therapeutic agent. Finally, the use of 2,4,6-trimethyl-N-2-pyrimidinylbenzenesulfonamide in combination with other drugs or therapies may lead to synergistic effects and improved treatment outcomes.
合成法
The synthesis of 2,4,6-trimethyl-N-2-pyrimidinylbenzenesulfonamide involves the reaction of 2,4,6-trimethylpyrimidine with benzenesulfonyl chloride in the presence of a base such as triethylamine. The reaction produces 2,4,6-trimethyl-N-2-pyrimidinylbenzenesulfonamide as a white solid, which can be purified by recrystallization.
科学的研究の応用
2,4,6-trimethyl-N-2-pyrimidinylbenzenesulfonamide has been used in various scientific research applications, including the study of CA enzymes in cancer, osteoporosis, and neurological disorders. It has been found to inhibit CA enzymes in vitro and in vivo, leading to a decrease in tumor growth, bone resorption, and cerebral edema. 2,4,6-trimethyl-N-2-pyrimidinylbenzenesulfonamide has also been used as a diagnostic tool for measuring CA activity in biological samples.
特性
IUPAC Name |
2,4,6-trimethyl-N-pyrimidin-2-ylbenzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15N3O2S/c1-9-7-10(2)12(11(3)8-9)19(17,18)16-13-14-5-4-6-15-13/h4-8H,1-3H3,(H,14,15,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ROELGVDAONUYEX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)C)S(=O)(=O)NC2=NC=CC=N2)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-[4-(4-morpholinyl)phenyl]-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4-amine hydrochloride](/img/structure/B5169932.png)
![2-[3-[3-(acetylamino)-4-methylphenyl]-6-oxo-1(6H)-pyridazinyl]-N-(3-chloro-2-methylphenyl)butanamide](/img/structure/B5169935.png)
![N-(5-chloro-2-methoxyphenyl)-2-[(4-methyl-4H-1,2,4-triazol-3-yl)thio]acetamide](/img/structure/B5169940.png)

![2,3-dimethyl-N-[3-(2-quinoxalinyl)phenyl]-6-quinoxalinecarboxamide](/img/structure/B5169972.png)


![4-(dimethylamino)-N-({1-[2-(2-methoxyphenyl)ethyl]-4-piperidinyl}methyl)-N-methylbenzamide](/img/structure/B5169982.png)
![4-{[2-(allylthio)-5-oxo-1,3-thiazol-4(5H)-ylidene]methyl}-2-bromophenyl acetate](/img/structure/B5169994.png)
![N-[2-(5-{[2-(1,3-benzothiazol-2-ylamino)-2-oxoethyl]thio}-4-methyl-4H-1,2,4-triazol-3-yl)ethyl]-4-methoxybenzamide](/img/structure/B5169998.png)
![2-(2-chloro-6-fluorophenyl)-N'-[1-(3-pyridinyl)ethylidene]acetohydrazide](/img/structure/B5170013.png)
![2-[3-[3-(acetylamino)-4-methylphenyl]-6-oxo-1(6H)-pyridazinyl]-N-(2,6-difluorophenyl)propanamide](/img/structure/B5170017.png)
![4-({[3-(methoxycarbonyl)phenyl]amino}carbonyl)-1-methylpyridinium iodide](/img/structure/B5170022.png)